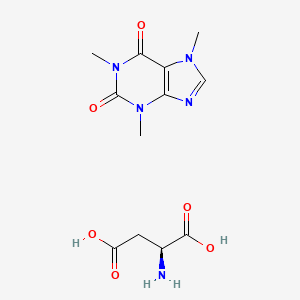
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione is a combination of two distinct chemical entities: (2S)-2-aminobutanedioic acid, commonly known as L-aspartic acid, and 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine. L-aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins, while caffeine is a well-known stimulant found in coffee, tea, and various other beverages.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
L-aspartic acid
Biosynthesis: L-aspartic acid is synthesized in living organisms through the transamination of oxaloacetate, a key intermediate in the citric acid cycle.
Chemical Synthesis: Industrially, L-aspartic acid can be synthesized through the ammonolysis of maleic anhydride, followed by hydrolysis.
-
Caffeine
Extraction: Caffeine is commonly extracted from natural sources such as coffee beans and tea leaves using organic solvents like dichloromethane or ethyl acetate.
Chemical Synthesis: Caffeine can also be synthesized from dimethylurea and malonic acid through a series of reactions involving methylation and cyclization.
Industrial Production Methods
L-aspartic acid: Industrial production of L-aspartic acid typically involves microbial fermentation using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum.
Caffeine: Industrial production of caffeine often involves the extraction from natural sources, but synthetic methods are also employed, especially for pharmaceutical-grade caffeine.
Chemical Reactions Analysis
Types of Reactions
-
L-aspartic acid
Oxidation: L-aspartic acid can undergo oxidative deamination to form oxaloacetate.
Substitution: It can participate in nucleophilic substitution reactions, particularly in peptide bond formation.
-
Caffeine
Oxidation: Caffeine can be oxidized to form theobromine and other methylxanthines.
Reduction: It can be reduced to form dihydrocaffeine.
Substitution: Caffeine can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
L-aspartic acid: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Caffeine: Common reagents include nitric acid for nitration and halogens like chlorine for halogenation.
Major Products
L-aspartic acid: Major products include oxaloacetate and various peptides.
Caffeine: Major products include theobromine, dihydrocaffeine, and various substituted xanthines.
Scientific Research Applications
Chemistry
L-aspartic acid: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Caffeine: Used as a standard in chromatography and as a model compound in various chemical studies.
Biology
L-aspartic acid: Plays a role in the urea cycle and neurotransmitter synthesis.
Caffeine: Studied for its effects on cellular metabolism and its role as a central nervous system stimulant.
Medicine
L-aspartic acid: Investigated for its potential in treating fatigue and depression.
Caffeine: Widely used as a stimulant and in the treatment of apnea in premature infants.
Industry
L-aspartic acid: Used in the production of biodegradable polymers and as a food additive.
Caffeine: Used in the beverage industry, pharmaceuticals, and cosmetics.
Mechanism of Action
L-aspartic acid
Mechanism: Acts as an excitatory neurotransmitter in the central nervous system.
Molecular Targets: Binds to NMDA receptors and other glutamate receptors.
Caffeine
Mechanism: Acts as a central nervous system stimulant by blocking adenosine receptors.
Molecular Targets: Primarily targets A1 and A2A adenosine receptors, leading to increased release of neurotransmitters like dopamine and norepinephrine.
Comparison with Similar Compounds
Similar Compounds
L-aspartic acid: Similar compounds include L-glutamic acid and L-alanine.
Caffeine: Similar compounds include theobromine and theophylline.
Uniqueness
L-aspartic acid: Unique due to its role in the urea cycle and its ability to act as a neurotransmitter.
Caffeine: Unique due to its widespread use as a stimulant and its ability to cross the blood-brain barrier efficiently.
Properties
CAS No. |
52243-45-5 |
|---|---|
Molecular Formula |
C12H17N5O6 |
Molecular Weight |
327.29 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C4H7NO4/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-2(4(8)9)1-3(6)7/h4H,1-3H3;2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI Key |
ZOGVGYCIWMGUOZ-WNQIDUERSA-N |
Isomeric SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


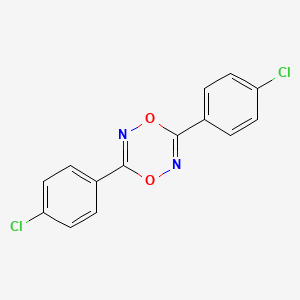
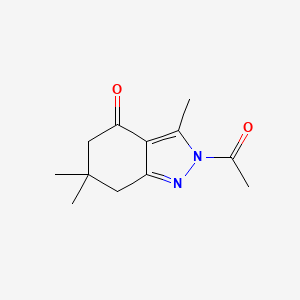

![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)

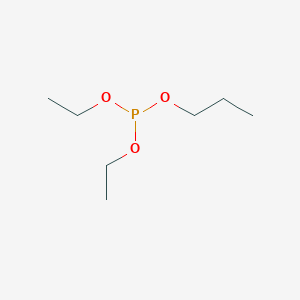
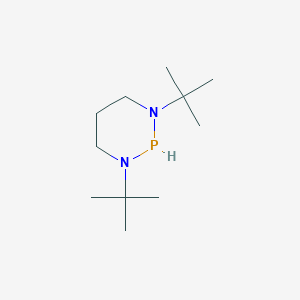
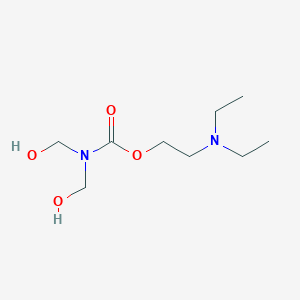
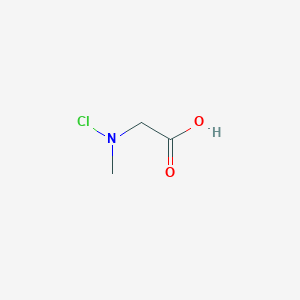


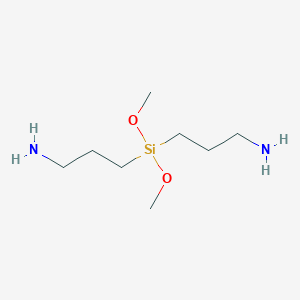
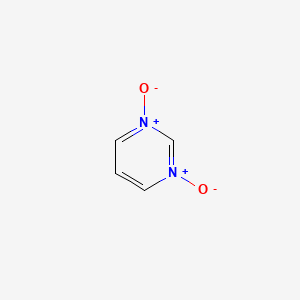
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
